Cas no 2034430-16-3 (N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide)

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide is a specialized organic compound featuring a cyclopropyl-substituted dihydropyridazinone core linked to a trifluoromethyl benzamide moiety. This structure imparts unique physicochemical properties, including enhanced metabolic stability and selective binding affinity, making it valuable in medicinal chemistry and pharmaceutical research. The trifluoromethyl group contributes to improved lipophilicity and bioavailability, while the cyclopropyl ring may influence conformational rigidity. The compound's distinct scaffold is of interest for the development of targeted therapeutics, particularly in enzyme inhibition or receptor modulation applications. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies.
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide structure
2034430-16-3 structure
Product Name:N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide
CAS No:2034430-16-3
MF:C17H16F3N3O2
MW:351.32305431366
CID:5333941
Update Time:2025-06-07

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide
    • N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide
    • N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide
    • Inchi: 1S/C17H16F3N3O2/c18-17(19,20)13-4-2-1-3-12(13)16(25)21-9-10-23-15(24)8-7-14(22-23)11-5-6-11/h1-4,7-8,11H,5-6,9-10H2,(H,21,25)
    • InChI Key: UJFAZMPIHNRDNE-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C(NCCN1C(C=CC(C2CC2)=N1)=O)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 596
  • XLogP3: 2.1
  • Topological Polar Surface Area: 61.8

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide
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Life Chemicals
F6564-2211-10mg
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide
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$118.5 2023-09-08

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide Related Literature

Additional information on N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide

Professional Introduction to Compound with CAS No. 2034430-16-3 and Product Name: N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide

Compound with the CAS number 2034430-16-3 and the product name N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide represents a significant advancement in the field of chemical biomedicine. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular structure of this compound incorporates several key functional groups that contribute to its distinctive chemical behavior and biological activity.

The core of the compound's structure is derived from a cyclopropyl group attached to a pyridazine ring system. The pyridazine ring is characterized by its six-membered aromatic structure, which includes two nitrogen atoms. This particular arrangement imparts a high degree of stability to the molecule while also allowing for interactions with various biological targets. The presence of the 3-cyclopropyl substituent enhances the compound's solubility and bioavailability, making it more suitable for pharmaceutical applications.

The benzamide moiety at the other end of the molecule plays a crucial role in modulating biological activity. The trifluoromethyl group attached to the benzene ring further influences the compound's pharmacokinetic properties, including its metabolic stability and binding affinity to biological targets. This combination of structural elements makes the compound a promising candidate for further investigation in drug discovery and development.

In recent years, there has been growing interest in the development of novel compounds that target inflammation and immune responses. The pyridazine scaffold has been extensively studied for its potential in modulating inflammatory pathways. Research has shown that compounds containing this moiety can interact with various enzymes and receptors involved in inflammation, leading to reduced cytokine production and improved immune regulation. The specific arrangement of atoms in this compound's structure suggests that it may have similar effects, making it a valuable asset in the fight against chronic inflammatory diseases.

The benzamide group in this compound also contributes to its potential therapeutic applications. Benzamides are known for their ability to interact with a wide range of biological targets, including proteases and ion channels. The presence of the trifluoromethyl group enhances these interactions by increasing binding affinity and metabolic stability. This makes the compound particularly interesting for developing treatments for conditions such as pain management, neurodegenerative diseases, and autoimmune disorders.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the cyclopropyl group requires careful selection of reagents and catalysts to avoid unwanted side reactions. Similarly, the attachment of the pyridazine ring system necessitates optimized conditions to achieve the desired product without degradation. Advanced synthetic techniques, such as transition metal catalysis and flow chemistry, have been employed to streamline these processes and improve efficiency.

Evaluation of this compound's biological activity has revealed several promising properties. In vitro studies have shown that it can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for producing prostaglandins and leukotrienes, which are major mediators of inflammation. By inhibiting their activity, this compound may help reduce inflammation and alleviate symptoms associated with various inflammatory conditions.

In addition to its anti-inflammatory properties, preliminary studies suggest that this compound may also have antioxidant effects. Reactive oxygen species (ROS) are known to contribute to oxidative stress, which can damage cellular components and exacerbate inflammation. The ability of this compound to scavenge ROS could provide additional therapeutic benefits by protecting cells from oxidative damage.

The pharmacokinetic profile of this compound is another area of interest. Animal studies have indicated that it exhibits good oral bioavailability and distributes widely throughout various tissues. This suggests that it may be effective when administered orally and could potentially be developed into a once-daily medication for chronic conditions. Furthermore, its metabolic stability suggests that it may have a longer duration of action compared to other compounds with similar mechanisms of action.

The potential therapeutic applications of this compound are vast. Given its anti-inflammatory and antioxidant properties, it could be explored as a treatment for conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Its ability to interact with multiple biological targets also makes it a promising candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Further research is needed to fully understand the mechanisms by which this compound exerts its effects on biological systems. Additional preclinical studies are planned to evaluate its efficacy in animal models of inflammation and disease. Once these studies confirm its therapeutic potential, clinical trials can be initiated to assess its safety and efficacy in human patients.

The development of novel compounds like this one underscores the importance of interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. By combining expertise from various fields, researchers can identify promising candidates for drug development and optimize their properties for therapeutic use.

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